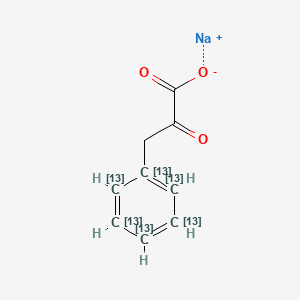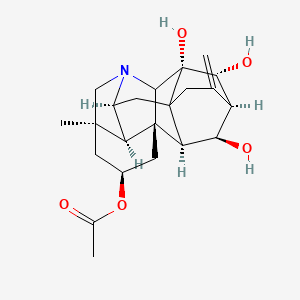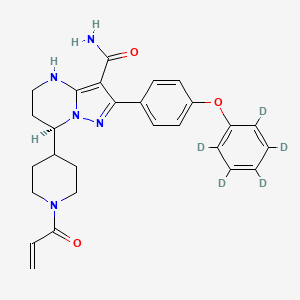
(R)-Zanubrutinib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Zanubrutinib-d5 is a deuterated form of ®-Zanubrutinib, a potent and selective inhibitor of Bruton’s tyrosine kinase. This compound is used in the treatment of various B-cell malignancies. The deuterium atoms in ®-Zanubrutinib-d5 replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Zanubrutinib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Coupling Reactions: Formation of the core structure through coupling reactions.
Purification: Isolation and purification of the final product.
Industrial Production Methods
Industrial production of ®-Zanubrutinib-d5 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity.
Scalability: Adapting the synthesis for large-scale production.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-Zanubrutinib-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
®-Zanubrutinib-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on B-cell signaling pathways.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies.
Industry: Utilized in the development of new pharmaceuticals and drug formulations.
Wirkmechanismus
®-Zanubrutinib-d5 exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme in B-cell receptor signaling. This inhibition leads to:
Blocking B-cell Activation: Preventing the activation and proliferation of malignant B-cells.
Inducing Apoptosis: Promoting programmed cell death in cancerous cells.
Disrupting Signaling Pathways: Interfering with downstream signaling pathways involved in cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in similar therapeutic applications.
Acalabrutinib: A selective inhibitor with a similar mechanism of action.
Tirabrutinib: Another compound targeting Bruton’s tyrosine kinase.
Uniqueness
®-Zanubrutinib-d5 is unique due to its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved efficacy and reduced side effects in clinical applications.
Eigenschaften
Molekularformel |
C27H29N5O3 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
(7R)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
RNOAOAWBMHREKO-FLILWQMJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |
Kanonische SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


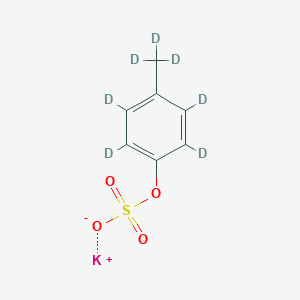
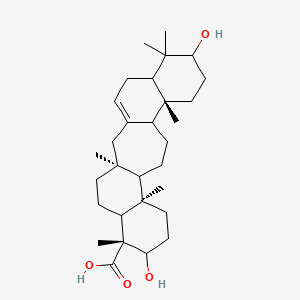
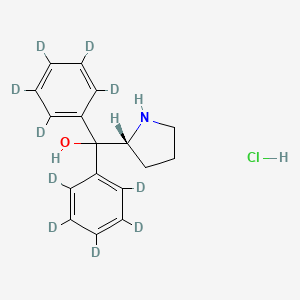
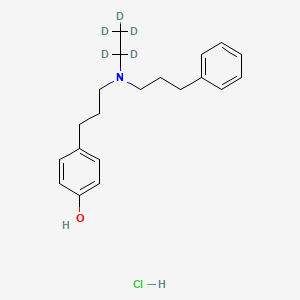
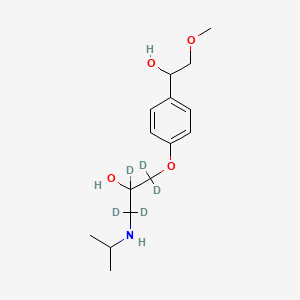
![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)





